(2S)-4-(Propan-2-yloxy)butan-2-ol
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Overview
Description
(2S)-4-(Propan-2-yloxy)butan-2-ol: is an organic compound with a molecular formula of C7H16O2. This compound is characterized by the presence of a secondary alcohol group and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(Propan-2-yloxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-butanol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired ether compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-4-(Propan-2-yloxy)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Substituted ethers and other derivatives.
Scientific Research Applications
Chemistry: (2S)-4-(Propan-2-yloxy)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays. Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme kinetics and protein-ligand interactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable starting material for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its chemical properties contribute to the performance of the final products.
Mechanism of Action
The mechanism by which (2S)-4-(Propan-2-yloxy)butan-2-ol exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(Oxan-2-yloxy)propan-1-ol: This compound shares a similar ether linkage and alcohol group but differs in the position and structure of the ether moiety.
®-2-(Tetrahydrofuran-2-yloxy)propan-1-ol: Another related compound with a different cyclic ether structure, offering distinct chemical properties and reactivity.
Uniqueness: (2S)-4-(Propan-2-yloxy)butan-2-ol is unique due to its specific stereochemistry and the presence of both an ether and secondary alcohol group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H16O2 |
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Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2S)-4-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
IVTACLGUUXBTMN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCOC(C)C)O |
Canonical SMILES |
CC(C)OCCC(C)O |
Origin of Product |
United States |
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